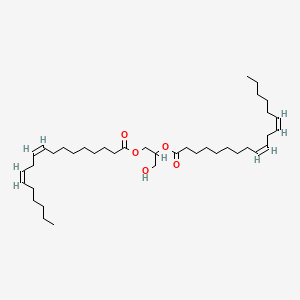

1,2-Dilinoleoylglycerol

Beschreibung

Historical Context of Diacylglycerol Discovery as a Lipid Messenger

The journey to understanding diacylglycerols as critical signaling molecules began in the 1950s, when they were first identified as products of phospholipase C (PLC) activity. numberanalytics.com Initially viewed as mere intermediates in lipid metabolism, their significance in cellular communication became apparent with the groundbreaking work of Yasutomi Nishizuka and his colleagues in the late 1970s. nih.gov They discovered that diacylglycerol is a potent activator of Protein Kinase C (PKC), a key enzyme in signal transduction. researchgate.netkobe-u.ac.jp This pivotal discovery established diacylglycerols as second messengers, intracellular signaling molecules that relay signals from cell-surface receptors to internal cellular targets. wikipedia.orgquora.com The realization that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates two distinct second messengers—diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP3)—was a landmark in understanding cellular signaling cascades. researchgate.netnumberanalytics.comfiveable.me

The Specificity of 1,2-Dilinoleoylglycerol (B27625) within the Diacylglycerol Lipid Class

Diacylglycerols are a diverse class of lipids, characterized by a glycerol (B35011) backbone to which two fatty acid chains are attached. numberanalytics.com The specific fatty acids and their positions on the glycerol backbone determine the unique properties and functions of each DAG molecule. numberanalytics.comum.es 1,2-Dilinoleoylglycerol is distinguished by the presence of two linoleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. ontosight.aicymitquimica.com Linoleic acid is an essential omega-6 polyunsaturated fatty acid, and its presence in 1,2-DLG imparts specific physical and chemical properties that influence its interactions with other molecules and its role in cellular processes. ontosight.aiontosight.ai The structure of 1,2-DLG, with its two unsaturated fatty acid chains, differentiates it from other DAGs containing saturated or different unsaturated fatty acids, suggesting that not all DAGs are functionally interchangeable. kobe-u.ac.jppnas.org

Overview of 1,2-Dilinoleoylglycerol's Multidimensional Biological Significance

The biological importance of 1,2-Dilinoleoylglycerol extends across several key areas of cellular function. As a diacylglycerol, it is a crucial component of cellular membranes and an intermediate in the biosynthesis and breakdown of triglycerides. ontosight.ainih.gov Its role as a second messenger in activating PKC isoforms is fundamental to the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. pnas.orgontosight.ai

Recent research has highlighted more specific roles for 1,2-DLG. For instance, it has been identified as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes. caymanchem.com Furthermore, studies have indicated that levels of 1,2-Dilinoleoyl-sn-glycerol are elevated in some pregnant women and it has been investigated as a potential biomarker for predicting preeclampsia. caymanchem.com Its involvement in lipid metabolism is also significant, as it can be a substrate for various enzymes, including those involved in the synthesis of other lipids. nih.govnih.gov

Rationale for Dedicated Academic Investigation of 1,2-Dilinoleoylglycerol

The unique structural characteristics and diverse biological roles of 1,2-Dilinoleoylglycerol provide a strong rationale for its focused academic investigation. cwauthors.com Understanding the specific functions of this particular diacylglycerol, as opposed to the broader DAG class, is crucial for unraveling the complexities of lipid-mediated signaling and metabolism. pnas.orgeditage.com Identifying the gaps in the current knowledge, such as the precise mechanisms by which 1,2-DLG modulates specific PKC isoforms or its exact role in the pathology of diseases like preeclampsia, is a key driver for further research. caymanchem.comeditage.com

Dedicated studies on 1,2-DLG can provide insights into how the fatty acid composition of diacylglycerols dictates their biological activity. pnas.org This knowledge is essential for developing a more nuanced understanding of cellular signaling and could lead to the identification of new therapeutic targets for a variety of diseases. um.es The study of 1,2-DLG is a prime example of how biomedical science is moving towards a more detailed comprehension of the roles of individual molecules in complex biological systems. rumc.edu.my

Scope and Organizational Framework of the Research Outline

This article is structured to provide a comprehensive overview of 1,2-Dilinoleoylglycerol based on the existing scientific literature. The framework begins with the historical context of diacylglycerol discovery, establishing the foundation for understanding the significance of this lipid class. It then narrows its focus to the specific attributes of 1,2-DLG, highlighting its unique chemical nature. The subsequent sections will delve into its multifaceted biological roles and the compelling reasons that justify its dedicated study. This structured approach aims to build a clear and authoritative narrative around the importance of 1,2-Dilinoleoylglycerol in contemporary biomedical research.

Eigenschaften

CAS-Nummer |

30606-27-0 |

|---|---|

Molekularformel |

C39H68O5 |

Molekulargewicht |

617.0 g/mol |

IUPAC-Name |

(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |

InChI-Schlüssel |

MQGBAQLIFKSMEM-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Generation of 1,2 Dilinoleoylglycerol in Eukaryotic Systems

De Novo Synthetic Pathways Involving 1,2-Dilinoleoylglycerol (B27625) Formation

The de novo synthesis of triacylglycerols, which includes the formation of 1,2-Dilinoleoylglycerol, primarily occurs through the glycerol-3-phosphate acylation pathway. aocs.orgmdpi.comnih.gov An alternative route, the monoacylglycerol pathway, also contributes to the cellular pool of this diacylglycerol. nih.gov

The Glycerol-3-Phosphate Acylation Pathway

This fundamental pathway is responsible for the synthesis of glycerolipids in most eukaryotic cells. mdpi.comnih.gov It involves the sequential acylation of a glycerol-3-phosphate backbone. aocs.orgnih.gov

The first and often rate-limiting step of the glycerol-3-phosphate pathway is catalyzed by glycerol-3-phosphate acyltransferase (GPAT). mdpi.comnih.gov This enzyme facilitates the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, producing lysophosphatidic acid (LPA). aocs.orgnih.gov Eukaryotic organisms possess multiple GPAT isoforms, which are localized to the endoplasmic reticulum and mitochondria and exhibit varying substrate specificities. aocs.orgnih.gov For instance, GPAT3 demonstrates catalytic activity towards a range of long-chain fatty acyl-CoAs, including palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. mdpi.com The activity of GPAT is crucial in directing fatty acids towards storage as triacylglycerols or for incorporation into membrane phospholipids (B1166683). researchgate.net

Following the initial acylation by GPAT, lysophosphatidic acid acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate acyltransferase (AGPAT), catalyzes the acylation of the sn-2 position of LPA to form phosphatidic acid (PA). aocs.org The specificity of LPAAT isoforms for particular fatty acyl-CoAs is a critical determinant of the final diacylglycerol species.

Research has shown that LPAAT enzymes can incorporate linoleoyl (18:2) acyl groups. nih.gov Studies comparing the incorporation of oleoyl (B10858665) (18:1) and linoleoyl (18:2) acyl-CoAs have indicated that some LPAATs exhibit low selectivity between these two substrates. nih.gov However, other LPAATs show a preference for certain acyl-CoAs. For example, a lysophosphatidic acid acyltransferase from Mortierella alpina displayed high substrate specificity for docosahexaenoic acid (DHA) when presented with oleoyl-lysophosphatidic acid. frontiersin.org The acyl group at the sn-1 position of the LPA molecule generally does not appear to influence the selectivity of acyl-CoA incorporation at the sn-2 position. nih.gov

Table 1: Key Enzymes in the Glycerol-3-Phosphate Acylation Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Glycerol-3-Phosphate Acyltransferase | GPAT | Catalyzes the initial acylation of glycerol-3-phosphate. mdpi.comnih.gov | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid |

| Lysophosphatidic Acid Acyltransferase | LPAAT/AGPAT | Catalyzes the acylation of the sn-2 position of lysophosphatidic acid. aocs.org | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid |

| Phosphatidic Acid Phosphatase | PAP | Dephosphorylates phosphatidic acid. mdpi.com | Phosphatidic acid | Diacylglycerol |

| Diacylglycerol Acyltransferase | DGAT | Catalyzes the final acylation to form triacylglycerol. nih.gov | Diacylglycerol, Acyl-CoA | Triacylglycerol |

The Monoacylglycerol Pathway and its Contribution to the 1,2-Dilinoleoylglycerol Pool

While the glycerol-3-phosphate pathway is the primary route for de novo synthesis, the monoacylglycerol pathway also contributes to the diacylglycerol pool, particularly in the context of dietary fat absorption in the small intestine. nih.govnih.gov In this pathway, monoacylglycerols are acylated by monoacylglycerol acyltransferase (MGAT) to form diacylglycerols. nih.govcreative-proteomics.com Specifically, 2-monoacylglycerol is used as a substrate to produce 1,2-diacylglycerol. nih.gov This 1,2-diacylglycerol can then be further acylated to form triacylglycerol. nih.gov

Phospholipid Hydrolysis as a Major Source of 1,2-Dilinoleoylglycerol

In addition to de novo synthesis, the hydrolysis of existing phospholipids is a significant source of diacylglycerols, including 1,2-Dilinoleoylglycerol. This process is primarily mediated by the phospholipase C family of enzymes. aocs.orgnih.gov

Phospholipase C (PLC) Isoforms and Substrate Selectivity for Polyunsaturated Phospholipids

Phospholipase C (PLC) enzymes catalyze the hydrolysis of the phosphodiester bond in phospholipids, yielding a diacylglycerol and a phosphorylated headgroup. aocs.orgnih.govwikilectures.eu There are several families of PLCs, with the phosphoinositide-specific PLC (PI-PLC) family being central to signal transduction. aocs.orgmdpi.com

The PI-PLC family consists of multiple isozymes categorized into subfamilies (β, γ, δ, ε, ζ, and η). aocs.org These isoforms are activated by various upstream signals and hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). aocs.orgmdpi.com The diacylglycerol produced, which remains in the membrane, can be 1,2-Dilinoleoylglycerol if the original phospholipid contained two linoleic acid chains.

The substrate specificity of PLC isoforms can influence the composition of the resulting diacylglycerol pool. While much of the research has focused on the hydrolysis of phosphoinositides, PLCs can hydrolyze other phospholipids as well. For example, some PLCs can hydrolyze phosphatidylcholine and phosphatidylethanolamine (B1630911). escholarship.org The fatty acid composition of these phospholipids will directly determine the species of diacylglycerol produced upon hydrolysis. Therefore, the action of PLCs on phospholipids rich in linoleic acid is a direct route to the generation of 1,2-Dilinoleoylglycerol.

Diacylglycerol-Generating Phospholipase D (PLD) Pathway via Phosphatidic Acid Phosphohydrolase (Indirect Generation)

An alternative, indirect route for 1,2-dilinoleoylglycerol synthesis involves the sequential action of two enzymes: phospholipase D (PLD) and phosphatidic acid phosphohydrolase (PAP). nih.gov

Initially, PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. nih.govwikipedia.org This phosphatidic acid, which can be polyunsaturated, then serves as a substrate for PAP. bibliotekanauki.pl PAP, also known as lipin, dephosphorylates phosphatidic acid to yield diacylglycerol. oeno-one.eunih.govaocs.org Therefore, if the precursor phosphatidylcholine is enriched with linoleic acid, this pathway will indirectly generate 1,2-dilinoleoylglycerol.

Evidence for this pathway comes from studies where the inhibition of PAP with propranolol (B1214883) blocked the formation of diacylglycerol induced by phorbol (B1677699) esters, while the generation of phosphatidic acid remained unaffected. nih.gov It has been demonstrated that phospholipase D activation tends to produce saturated and monounsaturated species of diacylglycerol, in contrast to the polyunsaturated species generated by phospholipase C activation. nih.gov

Transacylation and Remodeling Mechanisms Contributing to 1,2-Dilinoleoylglycerol Diversity

The diversity of diacylglycerol species, including 1,2-dilinoleoylglycerol, is further enhanced by transacylation and remodeling reactions. These processes involve the transfer of acyl groups between different lipid molecules.

Adipose triglyceride lipase (B570770) (ATGL) has been shown to possess transacylase activity, using diacylglycerols as both acyl donors and acceptors to create triacylglycerols. pnas.org This remodeling can lead to the formation of TAG estolides with varied acyl compositions. pnas.org While the direct involvement of this mechanism in producing 1,2-dilinoleoylglycerol from other diacylglycerol species is an area of ongoing research, it highlights a potential pathway for modifying the fatty acid composition of the glycerol (B35011) backbone.

Intracellular Localization and Compartmentalization of 1,2-Dilinoleoylglycerol Synthetic Enzymes

The enzymes involved in the biosynthesis of 1,2-dilinoleoylglycerol are strategically localized within different cellular compartments, ensuring the regulation and compartmentalization of its production.

The endoplasmic reticulum (ER) is a central hub for glycerolipid synthesis. aocs.orgnih.gov Key enzymes in the de novo synthesis of phospholipids, which are precursors for 1,2-dilinoleoylglycerol, are integral membrane proteins of the ER. aocs.org For instance, lysophosphatidic acid acetyltransferase (LPAAT) isoforms, which are involved in the synthesis of phosphatidic acid, are found in the ER. bibliotekanauki.pl

Phosphatidate phosphatase (PAP), or lipin, is unique in that it is primarily a cytosolic enzyme. aocs.org To access its substrate, phosphatidic acid, which is formed in membranes, lipin must translocate from the cytosol to the endoplasmic reticulum. aocs.org

Phospholipase D1 (PLD1) is mainly found at intracellular membranes like the Golgi apparatus, endosomes, and lysosomes, while Phospholipase D2 (PLD2) is predominantly located at the plasma membrane. bibliotekanauki.pl In plants, two Mg2+-dependent phosphatidic acid phosphohydrolases, PAH1 and PAH2, which are crucial for phospholipid biosynthesis, are located at the endoplasmic reticulum. nih.gov In some organisms, enzymes for lipid biosynthesis are also found in lipid droplets, which are thought to originate from the ER. researchgate.net

The specific localization of these enzymes allows for tight control over where and when 1,2-dilinoleoylglycerol is produced, thereby influencing its downstream signaling and metabolic functions.

Metabolic Fates and Downstream Transformations of 1,2 Dilinoleoylglycerol

Conversion to Triacylglycerols: Lipid Storage and Homeostasis

The primary route for energy storage in eukaryotes involves the conversion of diacylglycerols into triacylglycerols (TAGs). This process not only sequesters fatty acids in a chemically inert form within lipid droplets but also plays a crucial role in maintaining cellular lipid homeostasis by preventing the buildup of bioactive lipid intermediates like DAG. The final and committed step in this pathway is the acylation of 1,2-dilinoleoylglycerol (B27625), catalyzed by the diacylglycerol acyltransferase (DGAT) family of enzymes. nih.gov

Two major isoforms of DGAT, DGAT1 and DGAT2, catalyze the formation of TAG from DAG and a fatty acyl-CoA. nih.gov Although they perform the same reaction, they are encoded by different genes, share no sequence homology, and exhibit distinct biochemical properties and substrate preferences. researchgate.net

DGAT2: In contrast, DGAT2 has been shown to exhibit a more pronounced preference for polyunsaturated fatty acyl-CoAs, making it particularly relevant for the metabolism of 1,2-dilinoleoylglycerol. Research on plant DGAT2 enzymes, particularly from flax (Linum usitatissimum), has demonstrated a strong selectivity for α-linolenoyl-CoA and linoleoyl-CoA. nih.govresearchgate.net This suggests that DGAT2 plays a significant role in enriching TAGs with polyunsaturated fatty acids. When presented with 1,2-dilinoleoylglycerol, DGAT2 would preferentially utilize another linoleoyl-CoA to synthesize trilinolein, a TAG molecule highly enriched in linoleic acid.

Table 1: Substrate Preferences of DGAT Isoforms

| Enzyme | Acyl-CoA Substrate Preference | Relevance to 1,2-Dilinoleoylglycerol Metabolism |

| DGAT1 | Prefers monounsaturated (e.g., oleoyl-CoA) over saturated acyl-CoAs. nih.gov | Contributes to the general synthesis of triacylglycerols. |

| DGAT2 | Shows a strong preference for polyunsaturated acyl-CoAs (e.g., linoleoyl-CoA, α-linolenoyl-CoA). nih.gov | Key enzyme for converting 1,2-dilinoleoylglycerol into polyunsaturated triacylglycerols like trilinolein. |

The rate of TAG synthesis from 1,2-dilinoleoylglycerol is controlled by several factors to meet the cell's metabolic needs. The primary regulatory mechanisms include:

Substrate Availability: The flux through the pathway is highly dependent on the cellular concentrations of the substrates, namely 1,2-dilinoleoylglycerol and fatty acyl-CoAs (particularly linoleoyl-CoA).

Post-translational Modification: The activity of DGAT enzymes can be modulated by post-translational modifications. For instance, hormonal signals like insulin (B600854) and glucagon (B607659) can trigger phosphorylation or dephosphorylation cascades that alter enzyme activity, thereby controlling the rate of TAG synthesis versus degradation. youtube.com High insulin levels, indicative of an energy-replete state, generally promote TAG synthesis and storage. youtube.com

Phosphorylation to Phosphatidic Acid: Initiating Phospholipid Synthesis

Beyond its role as a precursor for storage lipids, 1,2-dilinoleoylglycerol can be phosphorylated to produce phosphatidic acid (PA). This reaction is a critical regulatory node, as it terminates DAG-mediated signaling and simultaneously generates PA, a key intermediate for the de novo synthesis of all glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol) and also a signaling molecule in its own right. nih.govwikipedia.org This conversion is catalyzed by the diacylglycerol kinase (DGK) family.

Mammals possess ten distinct DGK isoforms, which are classified into five types based on their structural domains. nih.govnih.gov These isoforms exhibit unique tissue expression patterns, subcellular localizations, and substrate specificities, allowing for precise spatial and temporal control over DAG and PA levels. nih.govresearchgate.net

Type I (DGKα, β, γ): Contain EF-hand motifs (calcium-binding domains) and two C1 domains.

Type II (DGKδ, η, κ): Feature a pleckstrin homology (PH) domain.

Type III (DGKε): The simplest isoform, lacking additional regulatory domains beyond the catalytic domain. nih.gov

Type IV (DGKζ, ι): Possess a MARCKS homology domain and ankyrin repeats.

Type V (DGKθ): Contains three C1 domains and a PH domain.

While the specific activity of all ten isoforms towards 1,2-dilinoleoylglycerol has not been exhaustively characterized, DGKε is notable for its exquisite substrate specificity. It preferentially phosphorylates DAG species containing an arachidonoyl group at the sn-2 position. nih.gov Given that linoleic acid and arachidonic acid are both polyunsaturated fatty acids, this suggests that DGKε may have a significant role in the metabolism of 1,2-dilinoleoylglycerol, ensuring the preservation of this specific acyl chain composition during the synthesis of phosphatidylinositol.

Table 2: Classification and Characteristics of Mammalian Diacylglycerol Kinase (DGK) Isoforms

| Type | Isoforms | Key Regulatory Domains | Known Functional Relevance |

| I | α, β, γ | EF-hand motifs, C1 domains | Calcium-dependent regulation |

| II | δ, η, κ | Pleckstrin Homology (PH) domain | Membrane targeting |

| III | ε | None | Constitutively active, high substrate specificity (prefers sn-2 arachidonoyl DAG) nih.gov |

| IV | ζ, ι | MARCKS domain, Ankyrin repeats | Protein-protein interactions |

| V | θ | C1 domains, PH domain | Complex regulation |

The activity of DGK isoforms is tightly controlled to ensure appropriate signaling outcomes. Regulation is isoform-specific and occurs through multiple mechanisms: thieme-connect.com

Subcellular Translocation: Many DGK isoforms are cytosolic and must translocate to cellular membranes to access their lipid substrate, 1,2-dilinoleoylglycerol. This translocation is often triggered by upstream signaling events. mdpi.com

Allosteric Regulation: The binding of cofactors, such as calcium for Type I DGKs, can allosterically activate the enzyme. nih.gov

Protein-Protein Interactions: DGKs can be regulated through direct interaction with other proteins. For example, DGKθ is inhibited by binding to active RhoA. nih.gov

Membrane Environment: The activity of membrane-bound isoforms like DGKε can be modulated by the physical properties of the lipid bilayer itself, including membrane curvature and the presence of specific lipids like phosphatidylinositol. nih.gov

Post-Translational Modifications: Phosphorylation by other kinases, such as Src family kinases, can regulate the localization and activity of certain DGKs, including DGKα in T cells. mdpi.com

Hydrolysis to Monoacylglycerols and Free Fatty Acids: Signaling Termination and Recycling

A third metabolic fate for 1,2-dilinoleoylglycerol is its hydrolysis, which catabolizes the molecule into a monoacylglycerol and a free fatty acid. This pathway serves to terminate DAG-dependent signaling events and allows for the cellular components to be recycled for other metabolic processes. This reaction is primarily carried out by diacylglycerol lipases (DAGL). wikipedia.org

The hydrolysis reaction catalyzed by DAGL is highly specific, preferentially cleaving the ester bond at the sn-1 position of the glycerol (B35011) backbone. wikipedia.orgnih.gov The action of DAGL on 1,2-dilinoleoylglycerol therefore yields two products:

2-Linoleoylglycerol (a 2-monoacylglycerol)

Linoleic Acid (a free fatty acid)

This specificity is crucial, as the resulting 2-monoacylglycerol can have its own distinct biological activities. For example, the analogous molecule 2-arachidonoylglycerol (B1664049) is a major endocannabinoid neurotransmitter. nih.gov The hydrolysis of 1,2-dilinoleoylglycerol thus not only attenuates its own signaling but can also initiate new signaling cascades through its breakdown products. The released linoleic acid can be recycled by being activated to linoleoyl-CoA, allowing it to re-enter pathways for the synthesis of TAGs, phospholipids (B1166683), or other complex lipids. nih.gov The 2-monoacylglycerol can be further hydrolyzed by monoacylglycerol lipase (B570770) to yield another molecule of linoleic acid and a free glycerol backbone.

Re-incorporation into Complex Lipids: Phospholipid Biosynthesis

Instead of being hydrolyzed, 1,2-dilinoleoylglycerol can serve as a crucial precursor for the de novo synthesis of complex membrane lipids, particularly phospholipids. This pathway conserves the diacylglycerol backbone and incorporates it into larger, more complex structures.

The final step in the synthesis of the two most abundant phospholipids in many cell membranes, phosphatidylcholine (PC) and phosphatidylethanolamine (PE), is catalyzed by cholinephosphotransferase (CPT) and ethanolaminephosphotransferase (EPT), respectively. nih.govnih.gov These enzymes are located primarily in the endoplasmic reticulum and transfer a phosphocholine (B91661) or phosphoethanolamine head group from a CDP-activated donor to the free hydroxyl group at the sn-3 position of a 1,2-diacylglycerol molecule. nih.gov

The reactions involving 1,2-dilinoleoylglycerol are:

Phosphatidylcholine Synthesis:

CDP-choline + 1,2-Dilinoleoylglycerol → 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (a species of PC) + CMP

Phosphatidylethanolamine Synthesis:

CDP-ethanolamine + 1,2-Dilinoleoylglycerol → 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine (a species of PE) + CMP

The substrate specificity of these enzymes for different molecular species of diacylglycerol can vary depending on the tissue and organism. Some studies suggest that EPT and CPT can be relatively nonselective with respect to the fatty acid composition of the DAG substrate. nih.govnih.gov For example, one study on rat liver microsomes found that cholinephosphotransferase did not show significant selectivity among diacylglycerol species with varying degrees of unsaturation. nih.gov Conversely, the same study noted that ethanolaminephosphotransferase exhibited a preference for hexaenoic (highly unsaturated) diacylglycerols. nih.gov This suggests that the conversion of 1,2-dilinoleoylglycerol into PC may occur more readily than its conversion into PE in certain cell types.

While the canonical pathway for triglyceride (TG) synthesis involves the acylation of diacylglycerol by DGAT enzymes, recent research has identified a DGAT-independent pathway. This alternative route is mediated by a protein known as DIESL (DGAT1/2-Independent Enzyme Synthesizing storage Lipids), also referred to as TMEM68. nih.govresearchgate.net

DIESL is an acyltransferase located in the endoplasmic reticulum that can synthesize triglycerides from diacylglycerol, even in the absence of DGAT1 and DGAT2. researchgate.netjofem.org This pathway is regulated by the thioredoxin-related transmembrane protein 1 (TMX1), which binds to and inhibits DIESL activity. researchgate.netresearchgate.net The DIESL pathway appears to utilize a different acyl donor than the acyl-CoA used by DGAT enzymes, potentially sourcing fatty acids from membrane phospholipids. researchgate.net

Therefore, 1,2-dilinoleoylglycerol can be converted into a triglyceride via this DGAT-independent mechanism:

Substrate: 1,2-Dilinoleoylglycerol

Enzyme: DIESL (TMEM68)

Acyl Donor: Unknown (potentially from phospholipids)

Product: 1,2-Dilinoleoyl-3-acyl-sn-glycerol (a species of Triglyceride)

The functional role of the DIESL pathway is thought to be important for maintaining mitochondrial function during periods of lipid starvation. researchgate.netresearchgate.net While this pathway has been shown to utilize diacylglycerol, specific studies on its preference for DAGs with different fatty acid compositions, such as 1,2-dilinoleoylglycerol, are still emerging.

Stereospecificity of Enzymatic Transformations of 1,2-Dilinoleoylglycerol

The enzymatic transformations of 1,2-dilinoleoylglycerol are governed by a high degree of stereospecificity, which is crucial for the distinct metabolic outcomes. The term "1,2-dilinoleoyl-sn-glycerol" precisely defines the stereochemical configuration, where the linoleoyl groups are attached to the sn-1 and sn-2 positions of the glycerol backbone, leaving a free hydroxyl group at the sn-3 position. This specific arrangement is recognized by the enzymes that act upon it.

Diacylglycerol Lipase (DAGL): This enzyme exhibits strict stereo/regioselectivity for the ester bond at the sn-1 position of the glycerol backbone. wikipedia.orguniversiteitleiden.nl It does not hydrolyze the sn-2 position. This ensures that the product of its action on a sn-1,2-diacylglycerol is always a sn-2-monoacylglycerol (e.g., 2-linoleoylglycerol) and a free fatty acid. This specificity is fundamental to its role in producing specific signaling molecules like 2-AG.

Cholinephosphotransferase (CPT) and Ethanolaminephosphotransferase (EPT): These enzymes are specific for the sn-3 hydroxyl group of sn-1,2-diacylglycerols. They catalyze the transfer of a polar head group to this position, forming a phosphodiester bond and creating phospholipids with a defined stereochemistry (sn-glycero-3-phospho derivatives). researchgate.netunimi.it

Protein Kinase C (PKC): While not a metabolic enzyme in the same vein, the activation of PKC by diacylglycerols is also highly stereospecific. It is specifically the sn-1,2-diacylglycerol isomer that is the potent activator of most PKC isoforms, highlighting the importance of the precise spatial arrangement of the acyl chains and the free sn-3 hydroxyl group for biological signaling. nih.govnih.gov

Monoacylglycerol Lipase (MAGL): This lipase acts on the product of DAGL hydrolysis. While it primarily hydrolyzes 2-monoacylglycerols, some studies suggest it may exhibit less stereoselectivity compared to other lipases in the pathway, being capable of hydrolyzing various monoacylglycerol isomers. researchgate.net

Table 2: Summary of Stereospecific Actions on 1,2-Dilinoleoylglycerol and its Metabolite

| Enzyme | Substrate | Site of Action | Product(s) |

| Diacylglycerol Lipase (DAGL) | 1,2-Dilinoleoyl-sn-glycerol | sn-1 ester bond | 2-Linoleoyl-sn-glycerol + Linoleic Acid |

| Monoacylglycerol Lipase (MAGL) | 2-Linoleoyl-sn-glycerol | sn-2 ester bond | Glycerol + Linoleic Acid |

| Cholinephosphotransferase (CPT) | 1,2-Dilinoleoyl-sn-glycerol | sn-3 hydroxyl group | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine |

| Ethanolaminephosphotransferase (EPT) | 1,2-Dilinoleoyl-sn-glycerol | sn-3 hydroxyl group | 1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine |

| DIESL (TMEM68) | 1,2-Dilinoleoyl-sn-glycerol | sn-3 hydroxyl group | 1,2,3-Triacyl-sn-glycerol (Triglyceride) |

This inherent enzymatic specificity ensures that 1,2-dilinoleoylglycerol is channeled into appropriate metabolic and signaling pathways, preventing the random formation of lipid isomers and maintaining the structural and functional integrity of cellular lipid networks.

Molecular Mechanisms of Action and Cellular Functions Mediated by 1,2 Dilinoleoylglycerol

Role as a Second Messenger in Signal Transduction Cascades

1,2-Dilinoleoylglycerol (B27625), a species of diacylglycerol (DAG), is a pivotal lipid second messenger molecule that operates within the cell membrane. nih.gov Second messengers are small, non-protein molecules and ions that relay signals received by cell-surface receptors to effector proteins, thereby amplifying the initial signal. mdpi.comkhanacademy.org The generation of DAG is a crucial step in signal transduction, often initiated when a hormone or neurotransmitter binds to a G-protein-coupled receptor (GPCR), leading to the activation of phospholipase C (PLC). nih.govnih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to produce two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is soluble in the cytoplasm, and the membrane-bound DAG, such as 1,2-dilinoleoylglycerol. khanacademy.orgnih.gov This event triggers a cascade of intracellular events by activating specific downstream protein targets. nih.gov

One of the most well-characterized functions of 1,2-dilinoleoylglycerol is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. wikipedia.org PKC enzymes are critical regulators of a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. wikipedia.orgmdpi.com The activation of most PKC isoforms is a multi-step process that involves translocation from the cytosol to a cellular membrane, a process directly mediated by DAG. nih.gov By binding to a specific domain on PKC, 1,2-dilinoleoylglycerol induces a conformational change that relieves autoinhibition and renders the kinase catalytically active. mdpi.com

The PKC family is divided into three main subfamilies based on their structure and requirements for activation. 1,2-dilinoleoylglycerol plays a differential role in activating these isoforms. wikipedia.orgnih.gov

Classical PKCs (cPKCs): This group, which includes isoforms α, βI, βII, and γ, requires both calcium ions (Ca²⁺) and DAG for full activation. wikipedia.orgmdpi.com The binding of Ca²⁺ to their C2 domain prompts their initial recruitment to the membrane, where DAG then binds to their C1 domain, leading to full enzymatic activity. mdpi.com

Novel PKCs (nPKCs): This subfamily consists of isoforms δ, ε, η, and θ. Unlike cPKCs, their activation is independent of Ca²⁺ but is critically dependent on DAG. wikipedia.orgmdpi.com 1,2-dilinoleoylglycerol is sufficient to recruit nPKCs to the membrane and allosterically activate them. nih.gov

Atypical PKCs (aPKCs): This group includes isoforms ζ and ι/λ. These isoforms are not activated by either Ca²⁺ or DAG. wikipedia.orgnih.govfrontiersin.org Their activation is regulated by other mechanisms, such as protein-protein interactions and phosphorylation by other kinases like PDK-1. mdpi.comfrontiersin.org

Table 1: Activation Requirements of Protein Kinase C (PKC) Isoform Families

| PKC Family | Isoforms | Calcium (Ca²⁺) Dependence | Diacylglycerol (DAG) Dependence |

| Classical (cPKC) | α, βI, βII, γ | Dependent | Dependent |

| Novel (nPKC) | δ, ε, η, θ | Independent | Dependent |

| Atypical (aPKC) | ζ, ι/λ | Independent | Independent |

The specific molecular structure of the diacylglycerol, including the length and degree of saturation of its fatty acyl chains, significantly influences its ability to bind and activate PKC isoforms. The two linoleoyl chains of 1,2-dilinoleoylglycerol are 18 carbons long and are polyunsaturated, each containing two cis double bonds (C18:2).

Research indicates that PKC isoforms exhibit distinct preferences for DAG species containing different fatty acids. wikipedia.org Studies have shown that saturated fatty acids with carbon chain lengths of C12 to C14 are effective at activating cPKC and nPKC isoforms. plos.org Conversely, cis-unsaturated fatty acids have also been shown to potently activate PKCs, in some cases even in the absence of other cofactors. researchgate.net The presence of unsaturation in the fatty acyl chains can increase the area the molecule occupies within the membrane, which may alter intermolecular distances and facilitate binding to the PKC C1 domain. elsevierpure.com The ability of enzymes like diacylglycerol kinases to select lipid substrates based on their fatty acid composition further underscores the importance of the acyl chain structure in these signaling pathways. mdpi.com This specificity allows for fine-tuned regulation of cellular processes, where the generation of specific DAG molecules, like 1,2-dilinoleoylglycerol, can lead to the preferential activation of a select subset of PKC isoforms. wikipedia.org

The binding of 1,2-dilinoleoylglycerol to PKC is mediated by a specific regulatory module known as the C1 domain. frontiersin.orgwikipedia.org This cysteine-rich domain forms the binding pocket for DAG and its synthetic analogs, phorbol (B1677699) esters. wikipedia.org Most cPKC and nPKC isoforms contain two tandem C1 domains, designated C1A and C1B, which can have non-equivalent functions and ligand affinities. wikipedia.org

The affinity of C1 domains for DAG varies significantly between PKC subfamilies. The C1 domains of novel PKCs bind to DAG-containing membranes with an affinity that is approximately two orders of magnitude higher than that of classical PKCs. frontiersin.org This difference is largely attributed to a single amino acid at a key position within the C1b domain: a tryptophan in nPKCs versus a tyrosine in cPKCs. frontiersin.org This "Trp vs. Tyr" switch tunes the domain's affinity for DAG, providing a molecular explanation for why DAG alone is sufficient to activate nPKCs but not cPKCs. frontiersin.org The polyunsaturated nature of the linoleoyl chains in 1,2-dilinoleoylglycerol is thought to be particularly effective in interacting with the hydrophobic binding cleft of the C1 domains of nPKC isoforms, contributing to their potent and specific activation. Atypical PKCs also possess a C1 domain, but structural differences within their ligand-binding pocket prevent DAG from binding, rendering them unresponsive. frontiersin.orgwikipedia.org

Beyond PKC, 1,2-dilinoleoylglycerol also targets other proteins containing C1 domains, including members of the Munc13 family. Munc13 proteins are essential components of the presynaptic active zone, playing a critical role in the priming of synaptic vesicles for exocytosis, a key step in neurotransmitter release.

Munc13-1, a key isoform, contains a C1 domain that binds DAG. This interaction is believed to induce a conformational change in Munc13-1, relieving an autoinhibitory constraint and promoting its priming function. wikipedia.org By binding to the Munc13 C1 domain, 1,2-dilinoleoylglycerol recruits the protein to the presynaptic membrane and activates it. This activation facilitates the transition of SNARE proteins into a complex that is competent for membrane fusion, thereby increasing the number of vesicles ready for release upon the arrival of an action potential and subsequent calcium influx. Different Munc13 isoforms, such as Munc13-1 and ubMunc13-2, can have distinct or even opposing effects on secretion when activated by DAG analogs, suggesting a complex regulatory role for 1,2-dilinoleoylglycerol in fine-tuning synaptic transmission.

1,2-Dilinoleoylglycerol is metabolically linked to the activity of Choline Kinase Alpha (CHKα), the initial enzyme in the Kennedy pathway for the de novo synthesis of phosphatidylcholine, a major component of cellular membranes. wikipedia.orgplos.org The relationship is not one of direct allosteric activation but rather an integral connection within this fundamental biosynthetic pathway.

Regulation of RasGRP Guanine (B1146940) Nucleotide Exchange Factors

1,2-Dilinoleoylglycerol (DLG) is a critical signaling lipid that directly regulates the activity of Ras guanyl nucleotide-releasing proteins (RasGRPs), a family of guanine nucleotide exchange factors (GEFs). mdpi.comnih.gov These proteins are essential for activating Ras and Rap GTPases, which are key switches in numerous cellular signaling pathways controlling cell proliferation, differentiation, and apoptosis. mdpi.comcreative-proteomics.com

The primary mechanism of RasGRP activation by 1,2-Dilinoleoylglycerol involves its direct binding to the conserved C1 domain of the RasGRP protein. mdpi.comresearchgate.net In a resting cell, RasGRPs are typically localized in the cytoplasm in an inactive state. mdpi.com Upon cellular stimulation, such as through T-cell receptor (TCR) or B-cell receptor (BCR) activation, phospholipase C (PLC) enzymes are activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of 1,2-Dilinoleoylglycerol at the plasma membrane. researchgate.netresearchgate.net

This localized accumulation of 1,2-Dilinoleoylglycerol recruits RasGRPs from the cytosol to the membrane. mdpi.com The binding of 1,2-Dilinoleoylglycerol to the C1 domain induces a conformational change in the RasGRP protein, which alleviates autoinhibition and promotes its GEF activity towards Ras. elifesciences.org This membrane translocation is a crucial step, as it brings RasGRP into close proximity with its substrate, the membrane-anchored Ras. mdpi.comnih.gov In addition to this direct recruitment, the activation of RasGRP1 is also facilitated by protein kinase C (PKC)-mediated phosphorylation, another downstream effect of diacylglycerol signaling. mdpi.comnih.gov

The termination of this signaling event is tightly regulated. Diacylglycerol kinases (DGKs) phosphorylate 1,2-Dilinoleoylglycerol to produce phosphatidic acid (PA), thereby attenuating the signal that activates RasGRP. mdpi.comrupress.org Specifically, DGKζ has been shown to associate with RasGRP in a signaling complex and negatively regulate its activity by metabolizing the local pool of diacylglycerol. researchgate.netrupress.org

Table 1: Key Proteins in the 1,2-Dilinoleoylglycerol-Mediated Regulation of RasGRP

| Protein Family | Specific Member(s) | Function in the Pathway |

| Guanine Nucleotide Exchange Factors | RasGRP1, RasGRP3 | Activate Ras/Rap GTPases upon binding to 1,2-Dilinoleoylglycerol. mdpi.comnih.gov |

| Phospholipases | Phospholipase C (PLC) | Generates 1,2-Dilinoleoylglycerol at the cell membrane. researchgate.netresearchgate.net |

| Protein Kinases | Protein Kinase C (PKC) | Phosphorylates and contributes to the activation of RasGRP1. mdpi.comnih.gov |

| Diacylglycerol Kinases | DGKζ | Attenuates RasGRP signaling by converting 1,2-Dilinoleoylglycerol to phosphatidic acid. researchgate.netrupress.org |

Influence on Membrane Dynamics and Intracellular Organelle Function

The biophysical properties of 1,2-Dilinoleoylglycerol, stemming from its molecular shape, allow it to exert significant influence over the structure and function of cellular membranes.

The molecular geometry of 1,2-Dilinoleoylglycerol, with its small polar head group and two bulky linoleoyl acyl chains, imparts a conical shape. This structure is a potent inducer of negative spontaneous curvature in lipid bilayers. wikipedia.org When incorporated into a membrane leaflet, 1,2-Dilinoleoylglycerol generates lateral pressure and packing stress, which can facilitate membrane bending and remodeling. pnas.orgnih.gov This property is crucial for various cellular processes that require high membrane curvature, such as the formation of transport vesicles, endocytosis, and exocytosis. creative-proteomics.com The presence of cis double bonds in the linoleoyl chains further enhances this effect by introducing kinks that increase the cross-sectional area of the hydrophobic region. nih.gov

1,2-Dilinoleoylglycerol is implicated as a key regulatory lipid in vesicular transport and membrane fusion, processes often mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. pnas.org SNARE proteins drive the merger of two opposing lipid bilayers. nih.govyale.edu The fusion process involves high-curvature membrane intermediates, and the ability of 1,2-Dilinoleoylglycerol to induce negative curvature is thought to lower the energy barrier for fusion pore formation. nih.gov By accumulating at the fusion site, 1,2-Dilinoleoylglycerol can facilitate the transition from a planar bilayer to the highly curved stalk and hemifusion intermediates that precede full fusion. pnas.org While the core fusion machinery consists of SNARE proteins, lipids like 1,2-Dilinoleoylglycerol are considered essential cofactors that modulate the efficiency and kinetics of the fusion reaction. pnas.orgnih.gov

The endoplasmic reticulum (ER) is the primary site for the synthesis of lipids, including the precursors of 1,2-Dilinoleoylglycerol. nih.gov Disruption of lipid homeostasis is a known trigger of ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins. nih.gov 1,2-Dilinoleoylglycerol plays a central role in mitigating lipotoxicity by serving as a direct precursor for the synthesis of triacylglycerols (TAGs), the main neutral lipids stored in lipid droplets (LDs). nih.govnih.gov

Lipid droplet biogenesis is initiated within the ER membrane. bohrium.comfrontiersin.org The synthesis of TAGs from 1,2-Dilinoleoylglycerol by diacylglycerol acyltransferase (DGAT) enzymes leads to the accumulation of neutral lipids between the two leaflets of the ER bilayer. nih.govnih.gov This accumulation forms a "lens" structure that eventually buds off into the cytoplasm as a nascent lipid droplet, surrounded by a phospholipid monolayer derived from the ER. nih.govfrontiersin.org Therefore, the efficient conversion of 1,2-Dilinoleoylglycerol to TAG is a crucial step in buffering excess fatty acids and preventing the ER stress that can result from lipid overload. nih.gov

Table 2: Role of 1,2-Dilinoleoylglycerol in Membrane and Organelle Dynamics

| Cellular Process | Molecular Mechanism | Consequence |

| Membrane Curvature | Conical molecular shape induces negative curvature. wikipedia.org | Facilitates membrane bending and remodeling. creative-proteomics.com |

| Vesicular Fusion | Lowers the energetic barrier for SNARE-mediated fusion pore formation. nih.gov | Modulates the efficiency of vesicle docking and fusion. pnas.org |

| ER Homeostasis | Acts as a substrate for triacylglycerol (TAG) synthesis. nih.gov | Prevents lipotoxicity and ER stress by channeling fatty acids into lipid droplets. nih.gov |

| Lipid Droplet Biogenesis | Precursor for the neutral lipid core of lipid droplets. nih.gov | Initiates the formation and growth of lipid droplets from the ER membrane. bohrium.comfrontiersin.org |

Modulation of Autophagy Flux

Recent evidence has highlighted a novel role for diacylglycerols, including 1,2-Dilinoleoylglycerol, as signaling molecules in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cytoplasmic components.

In the context of antibacterial autophagy, 1,2-Dilinoleoylglycerol has been identified as a key signal for targeting intracellular pathogens, such as Salmonella, for degradation. nih.govnih.gov Following bacterial invasion, 1,2-Dilinoleoylglycerol is generated on the phagosome membrane. nih.gov This localized accumulation of diacylglycerol acts as a platform to recruit and activate specific isoforms of Protein Kinase C (PKC), particularly PKCδ. nih.govnih.gov

Activation of PKCδ then initiates a downstream signaling cascade that is required for the formation of the autophagosome around the bacterium. nih.gov This pathway can act independently of the well-established ubiquitin-dependent autophagy pathway, suggesting that diacylglycerol signaling provides an alternative or parallel mechanism for initiating autophagosome formation. nih.gov The production of 1,2-Dilinoleoylglycerol in this context requires the sequential action of phospholipase D (PLD) and phosphatidic acid phosphatase (PAP). nih.gov This discovery establishes a direct molecular link between lipid second messenger signaling and the core machinery of autophagosome biogenesis. nih.govnih.gov Furthermore, there is evidence that lipid droplets, which are formed from 1,2-Dilinoleoylglycerol, are also important for the regulation of starvation-induced autophagy, suggesting a broader role for this lipid in controlling autophagy flux. nih.gov

Impact of 1,2-Dilinoleoylglycerol on Autophagic Regulators (e.g., Atg proteins)

Current scientific literature does not provide direct evidence detailing the specific impact of 1,2-Dilinoleoylglycerol on autophagic regulators such as Autophagy-related (Atg) proteins. Autophagy is a highly regulated cellular process for the degradation and recycling of cellular components, involving a complex interplay of Atg proteins that mediate the formation of autophagosomes. researchgate.netyoutube.com While lipids are known to be critically involved in autophagy—both as components of the autophagosomal membrane and as cargo for degradation (lipophagy)—research has not yet specifically elucidated the direct interaction or regulatory role of 1,2-Dilinoleoylglycerol in the sequential function of the Atg protein cascades. researchgate.netdntb.gov.ua

The relationship between lipids and autophagy is multifaceted. Autophagy can be triggered by various cellular stresses, including nutrient deprivation, to recycle fatty acids from membrane phospholipids (B1166683), which can then be stored in lipid droplets. nih.gov Conversely, lipid droplets and their constituent neutral lipids, such as triglycerides, are important for the biogenesis of autophagosomes. researchgate.net However, studies specifying the direct effect of 1,2-Dilinoleoylglycerol on the core autophagy machinery, including the ULK1 initiation complex, the PI3K nucleation complex, or the Atg5-Atg12-Atg16L1 and LC3 conjugation systems, are not available.

Participation in Apoptosis and Cell Survival Pathways (Mechanism-Based Studies)

Research has demonstrated that 1,2-Dilinoleoylglycerol participates in cell death pathways, exhibiting selective cytotoxicity through a mechanism involving lipid peroxidation. A key study investigated the effects of dilinoleoylglycerol (DLG) on rat 3Y1 fibroblasts transformed by the E1A gene of adenovirus type 12 (E1A-3Y1 cells) compared to the non-transformed parental 3Y1 cells. nih.gov

The findings indicate that DLG induces cell death preferentially in the E1A-transformed cells. This cytotoxic effect is attributed to the induction of lipid peroxidation, a process where oxidants attack lipids containing carbon-carbon double bonds, such as the linoleic acid moieties in 1,2-Dilinoleoylglycerol. nih.govnih.gov This leads to the formation of lipid peroxides and subsequent cell membrane damage. nih.govcolumbia.edu The study showed that the levels of lipid peroxidation products were significantly higher in the DLG-treated E1A-3Y1 cells. nih.gov

The mechanism of cell death involves the physical destruction of the cell membrane. Scanning electron microscopy revealed the formation of numerous holes on the surface of the transformed cells after treatment with DLG. nih.gov This loss of membrane integrity is the ultimate cause of cytotoxicity. The selective nature of this effect suggests a specific interaction between DLG's structure and the altered cellular environment of the E1A-transformed cells. nih.gov The pro-apoptotic or cytotoxic activity was shown to be dependent on the specific diglyceride structure, as free linoleic acid and monolinoleoylglycerol were equally toxic to both transformed and non-transformed cells, while trilinoleoylglycerol had low toxicity for both. nih.gov

The table below summarizes the key findings regarding the mechanism of DLG-mediated cytotoxicity.

Table 1: Mechanistic Findings of Dilinoleoylglycerol (DLG)-Induced Cytotoxicity| Experimental Finding | Observation in E1A-Transformed Cells | Implication | Reference |

|---|---|---|---|

| Effect of Antioxidants | Cytotoxicity was significantly reduced by antioxidants like vitamin E. | The cell-killing mechanism is dependent on oxidative processes. | nih.gov |

| Effect of Enzyme Inhibitors | Lipoxygenase inhibitors reduced cytotoxicity, while cyclooxygenase inhibitors had no effect. | The peroxidation process may be mediated by lipoxygenase-like activity. | nih.gov |

| Lipid Peroxidation Levels | Intracellular and extracellular lipid peroxidation products were significantly increased. | DLG directly induces lipid peroxidation in sensitive cells. | nih.gov |

| Structural Specificity | Monolinoleoylglycerol and trilinoleoylglycerol did not show selective toxicity. | The 1,2-diacylglycerol structure is crucial for the selective cytotoxic effect. | nih.gov |

| Cellular Morphology | Scanning electron microscopy revealed numerous holes scattered on the cell surface. | The terminal event of cytotoxicity is the physical destruction of the cell membrane. | nih.gov |

Physiological and Pathophysiological Implications of 1,2 Dilinoleoylglycerol Dysregulation Preclinical and Mechanistic Studies

Central Nervous System Function and Neurotransmission

While direct studies on 1,2-Dilinoleoylglycerol (B27625) are limited, research on closely related diacylglycerols and lipid signaling molecules provides insights into its potential role in the central nervous system.

Diacylglycerols are known activators of protein kinase C (PKC), an enzyme crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. Studies have shown that other forms of diacylglycerol can influence long-term potentiation (LTP), a persistent strengthening of synapses. For instance, the application of 1-Oleoyl-2-acetyl-glycerol (OAG), another DAG analog, has been demonstrated to induce LTP in hippocampal CA1 neurons of guinea pig slices when applied in a low-magnesium solution, a condition that facilitates the activation of NMDA receptors. nih.gov This OAG-induced LTP was blocked by an NMDA receptor antagonist, suggesting that DAGs can play a significant role in the maintenance of LTP in conjunction with calcium influx through NMDA channels. nih.gov

Furthermore, a structurally similar compound, 1,2-dilinoleoyl-sn-glycero-3-phosphoethanolamine (DLPhtEtn), has been shown to ameliorate age-related spatial memory decline in senescence-accelerated mouse-prone 8 (SAMP8) mice. nih.gov Oral administration of DLPhtEtn for seven months significantly improved performance in the water maze test, a task that assesses spatial learning and memory. nih.gov This improvement was associated with the prevention of hippocampal neuron loss, suggesting a neuroprotective effect that could be linked to the 1,2-dilinoleoyl glycerol (B35011) backbone of the molecule. nih.gov

Table 1: Effects of Diacylglycerol Analogs on Synaptic Plasticity and Learning in Animal Models

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 1-Oleoyl-2-acetyl-glycerol (OAG) | Guinea pig hippocampal slices | Induced long-term potentiation (LTP) in CA1 neurons in low-magnesium solution. | nih.gov |

The role of diacylglycerols in neuronal excitability is intrinsically linked to their ability to activate PKC isoforms. PKC can modulate the activity of various ion channels, thereby influencing neuronal firing patterns and signal propagation. While direct evidence for 1,2-Dilinoleoylglycerol is not available, the general principles of DAG signaling suggest its involvement. Dysregulation of DLG levels could potentially lead to altered neuronal excitability. An excess of DLG might lead to sustained PKC activation, which could, in turn, alter the phosphorylation state and function of ion channels, leading to hyperexcitability or, conversely, inhibitory effects depending on the specific channels and neuronal types involved.

Immunological Responses and Inflammatory Pathways

The influence of lipid mediators on the immune system is profound. While specific studies on 1,2-Dilinoleoylglycerol are scarce, research on related lipids and general diacylglycerol signaling provides a framework for its potential immunomodulatory roles.

Macrophage activation is a critical component of the innate immune response, and lipid metabolism plays a central role in this process. Classically activated (M1) macrophages, which are pro-inflammatory, exhibit significant changes in their lipid metabolism, including the accumulation of triacylglycerols in lipid droplets. core.ac.uknih.gov This accumulation is driven by the uptake of fatty acids and their incorporation into glycerol backbones. Diacylglycerols are immediate precursors to triacylglycerols, suggesting that the flux through the DLG pool is likely altered during macrophage activation.

Diacylglycerol signaling is a key event downstream of T-cell receptor (TCR) activation, leading to the activation of PKC and subsequent signaling cascades that drive lymphocyte proliferation and differentiation. While direct studies on 1,2-Dilinoleoylglycerol are not available, research on other lipid molecules offers parallels. For instance, alkylglycerols have been shown to modulate the proliferation and differentiation of murine splenic lymphocytes ex vivo. nih.gov These compounds were found to increase T-cell proliferation in response to stimulation and to modulate the production of Th1/Th2 cytokines. nih.gov Given that DLG is a canonical second messenger in TCR signaling, its dysregulation would be expected to have significant consequences on T-cell function.

Table 2: Potential Roles of Diacylglycerol Signaling in Immunological Responses

| Immune Cell Type | Process | Potential Implication of 1,2-Dilinoleoylglycerol Dysregulation |

|---|---|---|

| Macrophages | Activation and Cytokine Production | Altered inflammatory phenotype and production of pro-inflammatory mediators. |

Metabolic Homeostasis in Peripheral Tissues

Emerging evidence suggests a significant role for specific diacylglycerol species in the regulation of metabolic homeostasis, particularly in the context of insulin (B600854) signaling and lipid metabolism.

Studies on a closely related phospholipid, 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (DLPC), have provided strong evidence for the metabolic effects of the 1,2-dilinoleoyl glycerol moiety. In palmitate-treated myotubes, DLPC was shown to increase insulin sensitivity. researchgate.net Furthermore, in adipocytes, DLPC induced lipolysis. researchgate.net These findings suggest that the 1,2-dilinoleoyl glycerol structure has the potential to modulate key metabolic pathways involved in glucose and lipid homeostasis.

In isolated perfused rat hearts, high concentrations of insulin were found to increase the abundance of 1,2-diacylglycerol species containing linoleic acid (18:2). nih.gov This increase in specific DAG species correlated with changes in cardiac contractility, suggesting a direct link between insulin signaling and the generation of linoleic acid-containing DAGs. nih.gov The accumulation of certain DAG species in tissues like skeletal muscle and liver is strongly associated with insulin resistance. nih.gov This is thought to occur through the activation of novel PKC isoforms that can impair insulin signaling by phosphorylating the insulin receptor substrate (IRS) on inhibitory serine residues. nih.gov Therefore, the specific fatty acid composition of the DAG pool, including the levels of 1,2-Dilinoleoylglycerol, is likely a critical determinant of insulin sensitivity in peripheral tissues.

Table 3: Research Findings on the Metabolic Effects of Linoleic Acid-Containing Glycerolipids

| Compound/Molecule | Model System | Key Findings | Reference |

|---|---|---|---|

| 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) | Palmitate-treated myotubes and adipocytes | Increased insulin sensitivity and induced lipolysis. | researchgate.net |

| 1,2-Diacylglycerol (containing 18:2 fatty acids) | Isolated perfused rat heart | Abundance increased in response to high insulin concentrations. | nih.gov |

Adipose Tissue Expansion and Adipokine Secretion in Animal Models of Obesity

In animal models of obesity, the dysregulation of lipid metabolism, including the accumulation of diacylglycerols (DAGs) like 1,2-dilinoleoylglycerol, is closely linked to adipose tissue expansion and altered secretion of adipokines. Rapid expansion of white adipose tissue (WAT) in response to a high-fat diet involves an increase in various cell types, including adipose tissue macrophages (ATMs), dendritic cells, and endothelial cells. nih.gov This expansion is characterized by adipocyte hypertrophy, and the accumulation of resident ATMs appears to be proportional to this increase in fat cell size. nih.gov

The lipid environment, particularly the availability of specific fatty acids, influences the secretion of adipokines, which are signaling molecules produced by adipose tissue that regulate inflammation and metabolism. Studies on adipose tissue cultures have shown that different fatty acids can modulate the secretion of key adipokines. For instance, arachidonic acid has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Conversely, omega-3 polyunsaturated fatty acids are being investigated for their potential to alleviate obesity-associated alterations in adipokine profiles. nih.gov The dysregulation of adipokine secretion, such as decreased adiponectin and increased IL-6 and Tumor Necrosis Factor-α (TNF-α), is a hallmark of obesity-related metabolic inflammation. nih.gov In rodent models, aging and obesity can lead to significant changes in adipokine levels, with older, heavier rats showing higher leptin concentrations. frontiersin.org

Table 1: Effects of Fatty Acids on Adipokine Secretion in Feline Adipose Tissue Cultures

| Fatty Acid | Concentration (µM) | Target Cell Type | Effect on IL-6 Secretion | Effect on TNF-α Secretion |

|---|---|---|---|---|

| Arachidonic Acid | 25, 50, 100 | Stromovascular Cells | Increased | No Significant Effect |

| Eicosapentaenoic Acid | 25, 50, 100 | Stromovascular Cells | No Significant Effect | Increased |

| Palmitic Acid | 25, 50, 100 | Stromovascular Cells | No Significant Effect | No Significant Effect |

Data derived from studies on feline primary adipose tissue cultures. nih.gov

Hepatic Lipid Accumulation and Glucose Output Regulation in Cell Lines

The accumulation of 1,2-diacylglycerol in the liver is a key mechanistic link between hepatic steatosis (fatty liver) and the development of hepatic insulin resistance. nih.gov In various rodent models of obesity and in obese humans, a strong correlation exists between the lipid content of the liver and insulin resistance. nih.gov Ectopic lipid accumulation in the liver can arise from a high-fat or high-sugar diet, an inability of adipose tissue to properly store lipids leading to increased circulating free fatty acids, or oxidative stress. nih.gov

In liver cell lines, the synthesis of 1,2-DAG from the dephosphorylation of phosphatidic acid is a primary pathway. nih.gov An excess of intracellular DAGs, particularly those containing saturated fatty acids, is linked to the activation of protein kinase C (PKC) signaling cascades. This activation can interfere with the insulin signaling pathway, thereby impairing the ability of insulin to suppress hepatic glucose production, a key function in maintaining glucose homeostasis. nih.gov Immortalized hepatocyte cell lines such as HepG2 are frequently used to study these mechanisms, as they express the necessary gluconeogenic enzymes, including glucose-6-phosphatase (G6PC) and phosphoenolpyruvate (B93156) carboxykinase (PCK1), and can simulate the in vivo regulation of glucose output. nih.gov Studies using human liver-derived organoids have further demonstrated that exposure to specific metabolic precursors can induce lipid accumulation, leading to increased triglyceride levels and dysregulation of metabolic pathways, mimicking features of fatty liver disease. researchgate.netscispace.com

Table 2: Characteristics of Common Hepatocyte Cell Lines for Metabolic Studies

| Cell Line | Origin | Key Characteristics for Metabolic Studies |

|---|---|---|

| HepG2 | Human Hepatoblastoma | Expresses key gluconeogenic enzymes (G6PC, PCK1); responsive to insulin and cAMP for studying glucose output regulation. nih.gov |

| AML12 | Mouse (healthy liver) | Insulin responsiveness is dependent on culture medium; low expression of gluconeogenic enzymes. nih.gov |

| THLE-2 | Human (healthy liver) | Low abundance of insulin receptor; low or non-detectable expression of gluconeogenic enzymes. nih.gov |

Cardiovascular System Physiology

Vascular Smooth Muscle Contraction and Relaxation in Isolated Vessel Preparations

In vascular smooth muscle cells, 1,2-diacylglycerol is a key signaling molecule that mediates vasoconstriction. Potent vasoconstrictors, such as the peptide endothelin, stimulate a sustained increase in the cellular content of 1,2-DAG. nih.gov This accumulation of DAG leads to the prolonged translocation and activation of protein kinase C (PKC) at the cell membrane. nih.gov Activated PKC then phosphorylates various downstream target proteins, which ultimately results in an increase in intracellular calcium concentration and sensitization of the contractile apparatus to calcium, leading to sustained contraction of the smooth muscle and narrowing of the blood vessel. Mechanistic studies in cultured bovine aortic smooth muscle cells have demonstrated that endothelin stimulation causes a biphasic increase in DAG levels, which corresponds with a sustained increase in membrane-associated PKC activity lasting for more than 20 minutes. nih.gov

Endothelial Cell Activation and Angiogenesis in In Vitro Models

The components of 1,2-dilinoleoylglycerol, namely linoleic acid, can induce pro-inflammatory events in vascular endothelial cells. Linoleic acid is known to activate vascular endothelial cells, contributing to an inflammatory response that is a key feature of atherogenesis. nih.gov Mechanistic studies have shown that linoleic acid activates several signaling pathways, including the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.gov Activation of these pathways leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB), which in turn promotes the expression of adhesion molecules on the endothelial cell surface. nih.gov This process of endothelial activation is a critical early step in the development of vascular inflammation.

Diacylglycerols and related lipids can also play a role in angiogenesis, the formation of new blood vessels from pre-existing ones. In vitro angiogenesis assays, such as tube formation assays on an extracellular matrix substrate like Matrigel™, are used to study this multi-step process. nih.govamsbio.com These models allow for the evaluation of how various compounds and cell types modulate the ability of endothelial cells to migrate, proliferate, and form three-dimensional capillary-like structures. nih.govamsbio.com For example, some monoacylglycerols have been identified as potent angiogenesis factors secreted by differentiating adipocytes, stimulating endothelial cell motility. nih.gov The angiogenic process is tightly regulated by a balance of growth factors, such as Vascular Endothelial Growth Factor (VEGF), and their receptors. mdpi.com

Musculoskeletal System and Energy Substrate Utilization in Exercise Physiology Models

During physical exercise, the musculoskeletal system relies on the breakdown of energy substrates to fuel muscle contraction. Triacylglycerides stored within muscle fibers (intramuscular triglycerides) and in adipose tissue represent a significant energy reserve. The breakdown of these lipids, a process called lipolysis, releases fatty acids and glycerol. nih.gov Studies combining tracer techniques and arteriovenous balance measurements across an exercising leg have shown that there is substantial glycerol turnover during exercise, indicating active lipolysis and re-esterification within the muscle itself. nih.gov

During moderate-intensity exercise, there is a marked increase in the uptake of glycerol by skeletal muscle from the circulation. nih.gov The fatty acids released from the breakdown of triglycerides, including 1,2-dilinoleoylglycerol, are a major fuel source for oxidative metabolism in muscle, particularly during prolonged, moderate-intensity exercise. nih.gov The increased blood flow to exercising muscles facilitates the delivery of these substrates. libretexts.org The rate of fat oxidation increases significantly during exercise, with the active muscle accounting for a large portion of the systemic increase in fatty acid utilization. nih.gov This highlights the critical role of lipids derived from sources like 1,2-dilinoleoylglycerol in sustaining energy production during physical activity.

Table 3: Leg Glycerol and Fatty Acid Kinetics at Rest and During Exercise

| Condition | Leg Glycerol Uptake (µmol/min) | Leg Glycerol Release (µmol/min) | Leg Fatty Acid Uptake (% of Whole Body) |

|---|---|---|---|

| Rest | ~41-52 | ~50-68 (net release) | 3-5% |

| Exercise (45% VO₂peak) | ~194 | ~211 | Increased 4- to 5-fold |

Data represent findings from studies in healthy men using tracer and arteriovenous balance techniques. nih.govnih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 1,2 Dilinoleoylglycerol

Lipid Extraction and Sample Preparation for Complex Biological Matrices

The primary goal of lipid extraction is to efficiently isolate lipids from non-lipid components such as proteins, carbohydrates, and nucleic acids, while minimizing degradation and isomeric rearrangement of the target analytes. The choice of method is critical and depends on the sample matrix, the polarity of the target lipid, and the downstream analytical technique.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most prevalent techniques for isolating diacylglycerols from biological matrices.

Liquid-Liquid Extraction (LLE): LLE methods rely on partitioning lipids and other cellular components between two immiscible liquid phases. The most widely used LLE protocols for lipid analysis are based on the work of Folch et al. and Bligh and Dyer. nih.gov These methods utilize a mixture of chloroform (B151607) and methanol (B129727) to create a single-phase system with the aqueous biological sample, effectively disrupting protein-lipid complexes. The subsequent addition of water or a salt solution induces phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase (chloroform) containing the lipids, including 1,2-Dilinoleoylglycerol (B27625).

The Matyash method, which uses the less toxic solvent methyl-tert-butyl ether (MTBE) in place of chloroform, is a popular alternative. In this method, the lipid-containing organic phase forms the upper layer, which simplifies its collection and reduces the risk of contamination from the aqueous phase. uhplcs.com A novel approach known as three-phase liquid extraction (3PLE) uses a solvent system of hexanes, methyl acetate, acetonitrile (B52724), and water to generate two organic phases and one aqueous phase. This allows for the simultaneous extraction and fractionation of lipids by polarity, with neutral lipids like diacylglycerols being enriched in the upper, non-polar organic phase. nih.gov

| Protocol | Solvent System (Initial) | Phase Separation Induced By | Lipid-Containing Phase | Key Advantages | Reference |

|---|---|---|---|---|---|

| Folch | Chloroform/Methanol (2:1, v/v) | 0.9% NaCl solution | Lower (Chloroform) | High lipid recovery; considered a "gold standard". nih.gov | nih.gov |

| Bligh & Dyer | Chloroform/Methanol/Water (1:2:0.8, v/v/v) | Additional Chloroform and Water | Lower (Chloroform) | Efficient for samples with high water content. | nih.gov |

| Matyash (MTBE) | Methanol/MTBE | Water | Upper (MTBE) | Uses less toxic solvent; easier automation. uhplcs.com | uhplcs.com |

| Three-Phase Liquid Extraction (3PLE) | Hexane/Methyl acetate/Acetonitrile/Water | Centrifugation | Upper (Hexane) | Simultaneous extraction and fractionation by polarity. nih.gov | nih.gov |

Solid Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and fractionation. chromatographyonline.com It offers advantages over LLE, including reduced solvent consumption, higher reproducibility, and the potential for automation. nih.gov For diacylglycerol analysis, SPE cartridges packed with a polar stationary phase, such as silica (B1680970) or diol-bonded silica, are commonly used in a normal-phase mode. nih.govnih.gov

A typical SPE protocol for isolating diacylglycerols involves four main steps:

Conditioning: The sorbent is activated with a non-polar solvent (e.g., hexane) to ensure reproducible interaction with the sample. nih.gov

Loading: The lipid extract, dissolved in a non-polar solvent, is applied to the cartridge. Diacylglycerols, being moderately polar, are retained on the polar sorbent.

Washing: A non-polar solvent is passed through the cartridge to elute highly non-polar lipids (e.g., cholesterol esters, triacylglycerols) while the diacylglycerols remain bound.

Elution: A more polar solvent or solvent mixture (e.g., hexane/diethyl ether) is used to disrupt the interaction between the diacylglycerols and the sorbent, allowing for their collection. researchgate.net

Diol-bonded phases are particularly effective as they offer weaker polar interactions than plain silica, which can help prevent the irreversible adsorption of some lipids while still providing sufficient retention for effective fractionation. nih.gov

Diacylglycerols lack easily ionizable functional groups, leading to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov Furthermore, the free hydroxyl group is susceptible to acyl migration, which can convert 1,2-DAGs into the more thermodynamically stable 1,3-DAGs, complicating isomeric analysis. Chemical derivatization addresses these issues by modifying the hydroxyl group.

Mechanism of Enhancement:

Improved Ionization: Derivatization reagents often introduce a permanently charged or easily protonated moiety (e.g., a tertiary amine) into the DAG molecule. This "charge-tagging" significantly enhances the signal intensity in positive-ion ESI-MS, often by orders of magnitude compared to analyzing the native sodium or ammonium (B1175870) adducts. lcms.cz

Enhanced Chromatographic Separation: By capping the free hydroxyl group, derivatization prevents on-column acyl migration, which is crucial for accurately quantifying the 1,2- and 1,3-isomers. The addition of a bulky or polar derivatizing group can also alter the molecule's polarity, improving its separation from other lipid classes and enabling the chromatographic resolution of isomers. frontiersin.org

Structural Information: Some derivatives produce characteristic fragment ions upon collision-induced dissociation (CID) in the mass spectrometer, which can be used for highly specific detection and quantification. frontiersin.org

| Derivatization Reagent | Targeted Analytical Technique | Mechanism of Enhancement | Key Advantages | Reference |

|---|---|---|---|---|

| Silylating Agents (e.g., BSTFA, TMSI) | GC-MS | Increases volatility and thermal stability by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. | Enables analysis of non-volatile DAGs by gas chromatography. forensicrti.org Allows for isomer separation. nih.gov | nih.govforensicrti.orgnih.gov |

| 2,4-Difluorophenyl isocyanate (DFPI) | LC-MS/MS | Forms a difluorophenyl urethane (B1682113) (DFPU) derivative. Prevents acyl migration and provides a specific neutral loss (190 u) for MS/MS detection. | Stabilizes isomers for accurate quantification; enables highly specific detection via neutral loss scanning. frontiersin.org | frontiersin.orgnih.gov |

| N,N-Dimethylglycine (DMG) | LC-MS/MS or Shotgun MS | Introduces a tertiary amine group, which is readily protonated, acting as a fixed charge tag. | Dramatically increases ESI ionization efficiency; prevents acyl migration. nih.gov | nih.govlcms.cz |

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) is the cornerstone of modern lipidomics due to its high sensitivity, selectivity, and ability to provide detailed structural information. When coupled with liquid chromatography (LC), it becomes a powerful tool for resolving and identifying individual lipid species like 1,2-Dilinoleoylglycerol from complex mixtures.

LC-MS/MS is the preferred platform for the analysis of 1,2-Dilinoleoylglycerol. The LC system separates the diacylglycerols from other lipids and, crucially, from their isomers. The tandem mass spectrometer then provides two levels of mass analysis for specific and sensitive detection and structural characterization.

The choice of chromatographic mode is critical for resolving diacylglycerol isomers.

Normal Phase (NP) Chromatography: NP-LC utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane/isopropanol). In this mode, separation is primarily based on the polarity of the lipid headgroup. nih.gov NP-LC is particularly effective for separating lipid classes and is the method of choice for separating 1,2- and 1,3-DAG isomers, especially after derivatization, as the different positions of the derivatized hydroxyl group lead to a significant difference in their interaction with the stationary phase. nih.govaocs.org

Reverse Phase (RP) Chromatography: RP-LC is the most common LC mode and employs a non-polar stationary phase (e.g., C18, C30) with a polar mobile phase (e.g., acetonitrile/water/isopropanol). nih.gov Separation is based on the hydrophobicity of the molecule, which for diacylglycerols is determined by the length and degree of unsaturation of the fatty acyl chains. nih.gov While less effective at separating 1,2- and 1,3-isomers of the same molecular species, RP-LC excels at resolving DAGs with different fatty acid compositions. For example, it can separate 1,2-Dilinoleoylglycerol (18:2/18:2) from 1-palmitoyl-2-oleoylglycerol (B17507) (16:0/18:1).

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be considered a variant of normal phase chromatography that uses reversed-phase type solvents (e.g., high concentration of acetonitrile with an aqueous buffer). lcms.czthermofisher.com The stationary phase is polar, and analytes are separated based on their partitioning into a water-enriched layer on the surface of the stationary phase. thermofisher.com HILIC is excellent for separating lipids by class based on headgroup polarity and offers better compatibility with ESI-MS than traditional NP-LC due to the use of polar, volatile mobile phases. lcms.czsigmaaldrich.com This makes it a powerful tool for separating the entire DAG class from other lipids like phospholipids (B1166683) and triacylglycerols prior to MS detection. nih.gov

Tandem mass spectrometry offers various scan modes for either targeted quantification or untargeted discovery.